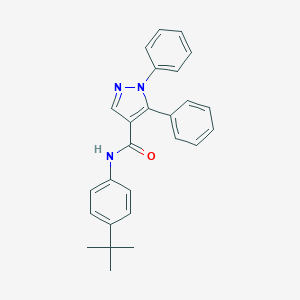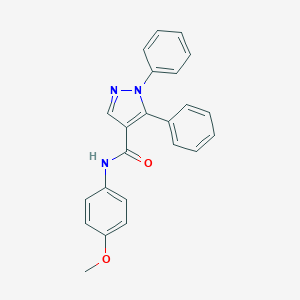
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- is not fully understood. However, it has been shown to interact with specific proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as protein kinases and phosphodiesterases. It has also been shown to modulate the activity of ion channels and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- in lab experiments is its ability to selectively target specific proteins and enzymes. However, one limitation is that its effects may be non-specific and may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the use of 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl-. One potential area of research is the development of new drugs that target specific enzymes and proteins. Another potential area of research is the study of its effects on cellular signaling pathways and its potential use as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- can be achieved through various methods. One such method involves the reaction of 4-iodoaniline with 5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool in the study of various biological processes such as protein-protein interactions, enzyme kinetics, and signal transduction pathways.
Propiedades
Número CAS |
67790-01-6 |
|---|---|
Nombre del producto |
4-Isoxazolecarboxamide, N-(4-iodophenyl)-5-methyl- |
Fórmula molecular |
C11H9IN2O2 |
Peso molecular |
328.11 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9IN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15) |
Clave InChI |
LTOIKBCWFOMQRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)I |
SMILES canónico |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287343.png)
![6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287344.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287350.png)
![6-[2-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287351.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)

![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)


